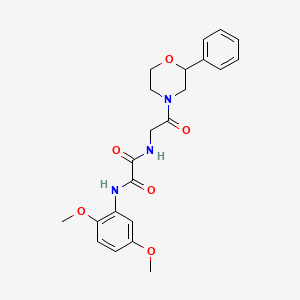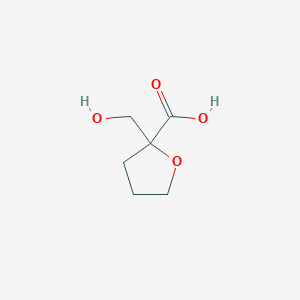![molecular formula C12H18N2O2 B2758591 N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2198986-20-6](/img/structure/B2758591.png)
N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine is an organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.288. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and an oxolane ring attached to an amine group.
Mecanismo De Acción
Target of Action
Related compounds such as 2-amino-4-methylpyridine have been shown to inhibit the activity of inducible no synthase .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have been used as catalysts in organic synthesis .
Biochemical Pathways
Related compounds have been used in the synthesis of indoles and 1h-tetrazoles , suggesting that it may interact with biochemical pathways related to these structures.
Result of Action
Related compounds have been used as catalysts in organic synthesis, suggesting that this compound may also have similar applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the use of ionic liquids as catalysts in organic synthesis has been shown to be environmentally friendly, requiring only minimum catalyst loading . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine can be achieved through various synthetic routes. One common method involves the reaction of pyridine with methylamine and formaldehyde under controlled conditions . This reaction typically requires a catalyst and is carried out in an organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached to the amine group.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylpyridin-4-amine: A related compound with similar structural features but lacking the oxolane ring.
2-Amino-5-methylpyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine is unique due to its combination of a pyridine ring with an oxolane ring and an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(5-methylpyridin-2-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-4-5-12(13-6-9)16-11-8-15-7-10(11)14(2)3/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTLSOITJXRDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2COCC2N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
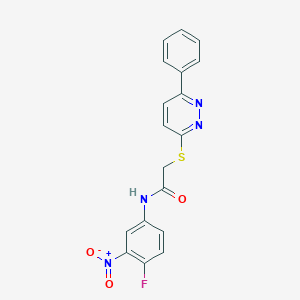
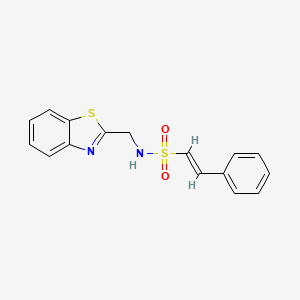
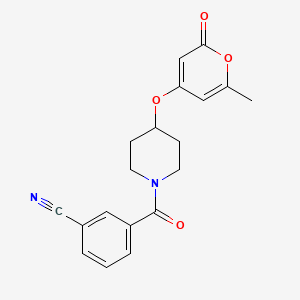
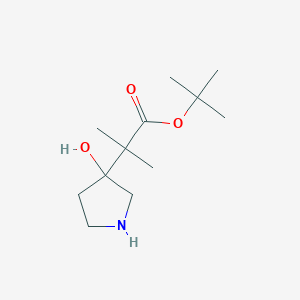
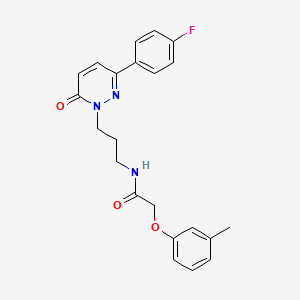
![N-(1,3-benzothiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2758514.png)
![ethyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2758516.png)
![N-[5-[[2-[(3-Chlorophenyl)carbamoylamino]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2758518.png)
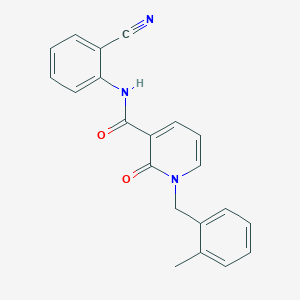


![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)
